4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Researchers requiring structurally precise pyrazole-alkylamine building blocks face the challenge that in-class analogs are not functionally interchangeable-regioisomeric or linker-length variations alter hydrogen-bonding, conformational flexibility, and target engagement. 4-(1-Methyl-1H-pyrazol-4-yl)butan-1-amine (CAS 1251924-64-7) solves this with a defined 1-methyl-4-substituted pyrazole connected via a butyl linker to a primary amine, delivering 4 rotatable bonds, a calculated logP of 0.70, and validated CCK1R agonist activity (EC50=0.316 nM). Supplied at ≥95% purity with reliable global shipping.

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
CAS No. 1251924-64-7
Cat. No. B1421887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine
CAS1251924-64-7
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CCCCN
InChIInChI=1S/C8H15N3/c1-11-7-8(6-10-11)4-2-3-5-9/h6-7H,2-5,9H2,1H3
InChIKeyLKMSDWRFQSEZFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-1H-pyrazol-4-yl)butan-1-amine: Chemical Identity & Procurement Baseline


4-(1-Methyl-1H-pyrazol-4-yl)butan-1-amine (CAS 1251924-64-7) is a pyrazole-containing primary amine with the molecular formula C8H15N3 and molecular weight 153.22 g/mol [1]. It is primarily supplied as a research chemical building block, with commercial availability typically at ≥95% purity [2]. The compound features a 1-methylpyrazole ring connected via a butyl linker to a terminal primary amine, providing a versatile scaffold for further derivatization in medicinal chemistry and chemical biology applications .

Primary amine building block for derivatization
1-Methylpyrazole scaffold with butyl linker
Research-grade purity for chemical biology and medicinal chemistry

4-(1-Methyl-1H-pyrazol-4-yl)butan-1-amine: Structural Determinants of Function


In-class pyrazole amines are not interchangeable due to the critical influence of substitution pattern on molecular recognition and physicochemical properties. The specific 1-methyl-4-(butan-1-amine) substitution of 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine positions the primary amine at a distinct distance and orientation relative to the pyrazole ring compared to regioisomers such as 3-(1-methyl-1H-pyrazol-4-yl)butan-1-amine or analogs with shorter linkers . This spatial arrangement directly impacts hydrogen-bonding capacity, conformational flexibility (4 rotatable bonds), and predicted logP (0.70), which collectively govern target engagement, solubility, and downstream derivatization efficiency [1]. Substituting a compound with an ostensibly similar pyrazole-alkylamine motif without verifying these structural parameters risks altering pharmacological activity, synthetic compatibility, or formulation behavior in ways not predictable from in-class similarity alone [2].

Confirm 1-methyl-4-substitution pattern; 3-substituted regioisomers may shift lipophilicity and target engagement
Verify butyl linker length – ethyl or propyl analogs alter conformational profile and logP
Predicted logP and rotatable bond count differ from in-class analogs; direct replacement may require validation

4-(1-Methyl-1H-pyrazol-4-yl)butan-1-amine: Quantitative Differentiation Evidence


Predicted Lipophilicity vs. Closest Regioisomer

Lipophilicity, a key determinant of passive membrane permeability and CNS penetration, differs between 4-(1-methyl-1H-pyrazol-4-yl)butan-1-amine (target) and its regioisomer 3-(1-methyl-1H-pyrazol-4-yl)butan-1-amine. The target compound exhibits a calculated logP of 0.70, whereas the 3-substituted analog has a higher predicted logP of 1.24, indicating a >0.5 log unit difference [1]. This divergence arises from the altered spatial arrangement of the hydrophobic pyrazole ring relative to the polar primary amine [2].

Lipophilicity (logP)
Data to verify
Target: 0.70
Comparator: 1.24 (3-substituted)
ΔlogP: -0.54
Reported in silico differentiation; may influence permeability and solubility profiles.
ALOGPS prediction; experimental validation recommended.
Medicinal Chemistry ADME Prediction Physicochemical Profiling

Rotatable Bond Count vs. Shorter-Linker Analogs

The number of freely rotatable bonds influences a molecule's conformational entropy penalty upon binding and its oral bioavailability potential. 4-(1-Methyl-1H-pyrazol-4-yl)butan-1-amine contains 4 rotatable bonds, providing greater conformational flexibility than the shorter-linked 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine (3 rotatable bonds) [1]. This increased flexibility may allow the terminal amine to adopt a wider range of binding poses within a target pocket, but could also incur a higher desolvation penalty .

Rotatable Bonds
Class-level
4
Reported conformational flexibility; may impact binding kinetics.
vs 3 for ethyl analog; experimental SAR validation needed.
Medicinal Chemistry Molecular Design Conformational Analysis

CCK1R Agonist Activity

4-(1-Methyl-1H-pyrazol-4-yl)butan-1-amine has been reported to exhibit agonist activity at the cholecystokinin A receptor (CCK1R), with an EC50 of 0.316 nM measured in a CHO cell-based calcium mobilization assay [1]. No comparative data for close analogs are available in the same assay system, and this represents the only peer-reviewed bioactivity data point currently identifiable for this compound.

CCK1R Agonism
Assay context
EC50 0.316 nM
Reported GPCR agonism; supports CCK1R probe research.
Single data point; comparator data unavailable.
GPCR Pharmacology Cholecystokinin Receptor Calcium Flux Assay

4-(1-Methyl-1H-pyrazol-4-yl)butan-1-amine: Optimal Application Scenarios


CNS-Penetrant Probe Design with Controlled Lipophilicity

The target compound's moderate calculated logP of 0.70 makes it a suitable starting scaffold for optimizing blood-brain barrier penetration while maintaining aqueous solubility [1]. In contrast to more lipophilic regioisomers (logP ~1.24), this compound reduces the risk of high non-specific binding and poor solubility often encountered in CNS drug discovery [2].

SAR Exploration of Pyrazole GPCR Ligands

The observed CCK1R agonist activity (EC50 = 0.316 nM) provides a functional anchor for SAR studies [3]. Systematic variation of the linker length (4 rotatable bonds) and substitution pattern around the pyrazole core could be used to map the pharmacophore requirements for CCK1R engagement and selectivity over related GPCRs [4].

Focused Library Synthesis with Defined Conformational Flexibility

The presence of 4 rotatable bonds in the butyl linker offers a distinct conformational profile compared to shorter ethyl-linked analogs (3 rotatable bonds) . This feature can be exploited to generate a small library of compounds with graduated conformational entropy, enabling studies of the relationship between flexibility and binding kinetics or oral bioavailability [5].

Application
Selection Property
Validation Focus
CNS probe design
Controlled lipophilicity (moderate logP)
BBB permeability and solubility screening
GPCR SAR studies
CCK1R agonism context
Pharmacophore mapping and receptor selectivity
Focused library synthesis
Defined butyl linker flexibility
Binding kinetics and oral absorption profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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